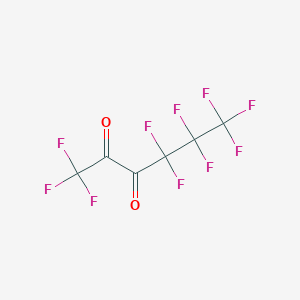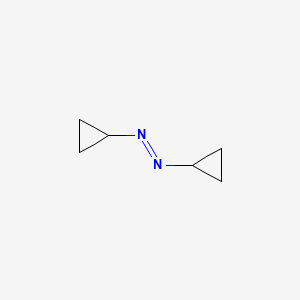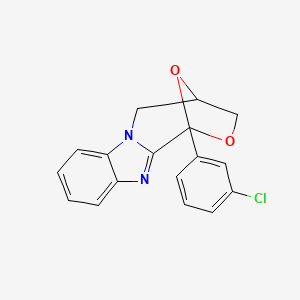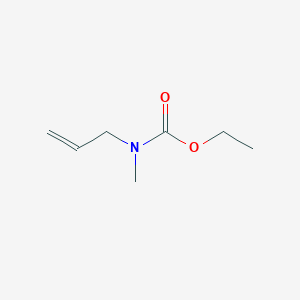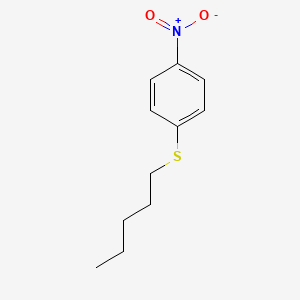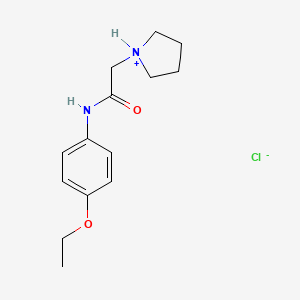
Acetanilide, 4'-ethoxy-2-pyrrolidinyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride: is a compound that combines the structural features of acetanilide and pyrrolidine Acetanilide is known for its analgesic and antipyretic properties, while pyrrolidine is a versatile scaffold in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride typically involves the reaction of acetanilide with 4’-ethoxy-2-pyrrolidinyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Acetanilide+4’-ethoxy-2-pyrrolidinyl chloride→Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on cellular processes and pathways.
Medicine: The compound’s potential analgesic and antipyretic properties make it a candidate for drug development, particularly in the treatment of pain and fever.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, rubber accelerators, and other chemical intermediates.
作用機序
The mechanism of action of Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Acetanilide: Known for its analgesic and antipyretic properties.
Pyrrolidine: A versatile scaffold used in medicinal chemistry for drug development.
Phenacetin: An analgesic and antipyretic compound similar to acetanilide.
Uniqueness: Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride combines the structural features of acetanilide and pyrrolidine, potentially offering a unique profile of biological activity and applications. Its combination of analgesic, antipyretic, and potential additional effects due to the pyrrolidine ring makes it a compound of interest for further research and development.
特性
CAS番号 |
77966-28-0 |
|---|---|
分子式 |
C14H21ClN2O2 |
分子量 |
284.78 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-pyrrolidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-4-10-16;/h5-8H,2-4,9-11H2,1H3,(H,15,17);1H |
InChIキー |
AEQYBYUMISLSBN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C[NH+]2CCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


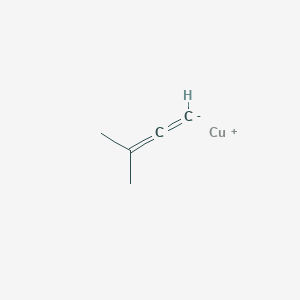
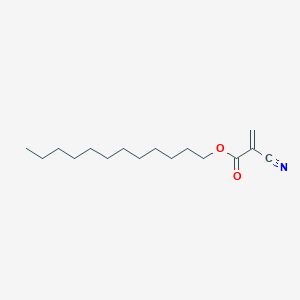
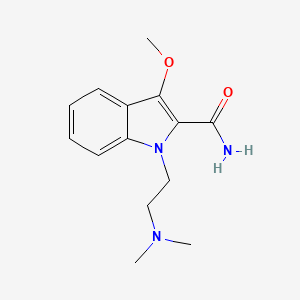
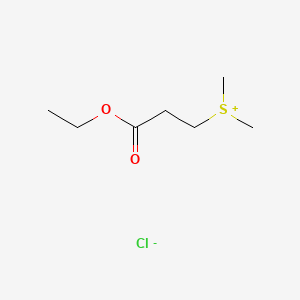

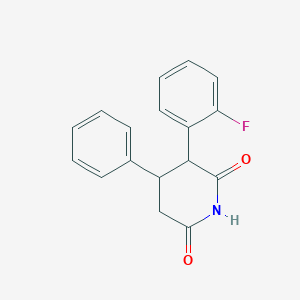
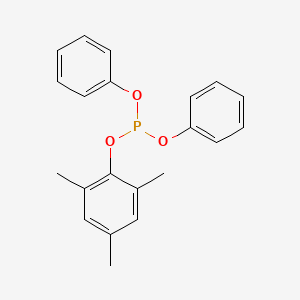
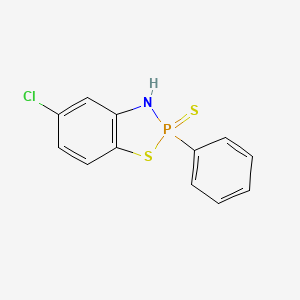
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
